Hydroxyanthecotulide

Description

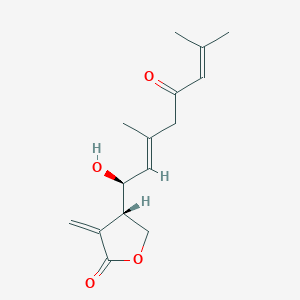

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(4S)-4-[(1S,2E)-1-hydroxy-3,7-dimethyl-5-oxoocta-2,6-dienyl]-3-methylideneoxolan-2-one |

InChI |

InChI=1S/C15H20O4/c1-9(2)5-12(16)6-10(3)7-14(17)13-8-19-15(18)11(13)4/h5,7,13-14,17H,4,6,8H2,1-3H3/b10-7+/t13-,14+/m1/s1 |

InChI Key |

FQUMNEMBNIZUPZ-OSTYMCCRSA-N |

SMILES |

CC(=CC(=O)CC(=CC(C1COC(=O)C1=C)O)C)C |

Isomeric SMILES |

CC(=CC(=O)C/C(=C/[C@@H]([C@@H]1COC(=O)C1=C)O)/C)C |

Canonical SMILES |

CC(=CC(=O)CC(=CC(C1COC(=O)C1=C)O)C)C |

Synonyms |

(+)-4-((E)-1-hydroxy-3,7-dimethyl-5-oxo-octa-2,6-dienyl)-3-methylenedihydrofuran-2-one 4-hydroxyanthecotulide |

Origin of Product |

United States |

Structural Elucidation Methodologies for Hydroxyanthecotulide and Analogues

Advanced Spectroscopic Approaches in Hydroxyanthecotulide Research

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in the structural analysis of complex organic molecules such as this compound and its analogues. These techniques allow researchers to determine the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. It is a cornerstone in the structural elucidation of organic compounds. funaab.edu.nguib.noresearchgate.net

One-dimensional (1D) NMR experiments, specifically ¹H and ¹³C NMR, are fundamental in the initial stages of structural elucidation. The ¹H NMR spectrum provides information on the types of protons present, their chemical environments (indicated by chemical shift), their relative numbers (integration), and their coupling interactions with neighboring protons (splitting patterns). researchgate.netmnstate.edu ¹³C NMR spectroscopy, on the other hand, reveals the different types of carbon atoms in the molecule based on their chemical shifts. researchgate.net

Analysis of ¹H and ¹³C NMR spectra of this compound and its analogues allows for the identification of key functional groups and structural fragments. For instance, characteristic signals in the ¹H NMR spectrum can indicate the presence of methyl groups, methylene (B1212753) groups, olefinic protons, or protons adjacent to oxygenated carbons. mnstate.eduthieme-connect.com Similarly, the ¹³C NMR spectrum provides insights into the carbon skeleton, distinguishing between different types of carbon atoms such as carbonyl carbons, olefinic carbons, and saturated carbons. thieme-connect.comresearchgate.net

Comparison of the ¹H and ¹³C NMR data of a synthesized compound with those of an authentic sample of (±)-hydroxyanthecotulide has been used to confirm the structure and stereochemistry. rsc.org Discrepancies in spectral data have prompted further synthesis and analysis to match the authentic sample, highlighting the importance of accurate 1D NMR data in structural confirmation. rsc.org

Data from 1D NMR experiments can be tabulated to summarize the chemical shifts, multiplicities, and integration values for ¹H NMR, and chemical shifts for ¹³C NMR.

| Nucleus | Chemical Shift (δ) | Multiplicity | Integration (¹H only) | Assignment |

| ¹H | (Example data) | (Example data) | (Example data) | (Example data) |

| ¹³C | (Example data) | (Example data) |

COSY (COrrelation SpectroscopY): This homonuclear 2D experiment identifies protons that are coupled to each other through one, two, or three bonds. princeton.edulibretexts.orgsdsu.edu COSY spectra display cross-peaks that connect the signals of coupled protons, allowing for the tracing of proton networks within the molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear 2D experiments correlate protons with the carbons to which they are directly attached (one-bond correlation). princeton.edulibretexts.orgsdsu.eduyoutube.com HSQC/HMQC spectra show cross-peaks between a proton signal (¹H dimension) and the signal of the carbon directly bonded to it (¹³C dimension). sdsu.eduresearchgate.net This is essential for assigning proton signals to specific carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear 2D experiment reveals correlations between protons and carbons that are separated by two, three, or even four bonds. princeton.edusdsu.eduyoutube.com HMBC spectra display cross-peaks that provide long-range connectivity information, which is invaluable for piecing together the carbon framework and identifying quaternary carbons or carbons in functional groups not directly bonded to a proton. sdsu.eduresearchgate.net

By combining the information from COSY, HSQC/HMQC, HMBC, and NOESY spectra, researchers can build a comprehensive picture of the molecular structure, confirming connectivities and establishing the relative arrangement of atoms in space.

While less commonly applied for routine structural elucidation of small organic molecules in solution compared to 1D and standard 2D techniques, dynamic NMR (DNMR) and solid-state NMR (ssNMR) can provide unique insights.

Dynamic NMR (DNMR): DNMR is used to study molecular processes that are in equilibrium and occur on a timescale observable by NMR, such as conformational changes or hindered rotations. youtube.com By examining how NMR signals change with temperature, DNMR can provide information about the kinetics and thermodynamics of these dynamic processes. While no specific application to this compound was found in the search results, DNMR could potentially be used to study the flexibility of certain parts of the molecule or interconversion between conformers if such processes occur within the NMR timescale.

Solid-State NMR (ssNMR): ssNMR is employed to study the structure and dynamics of solid materials, including crystalline and amorphous organic compounds. wikipedia.orgnih.gov Unlike solution NMR, ssNMR is affected by anisotropic interactions like chemical shielding anisotropy and dipolar coupling, which are averaged out in solution due to rapid molecular tumbling. wikipedia.org Techniques like magic angle spinning (MAS) are often used in ssNMR to reduce these interactions and sharpen signals. wikipedia.org ssNMR can be valuable for characterizing the solid form of this compound, potentially revealing information about crystal packing or polymorphism. rsc.org Dynamic Nuclear Polarization (DNP) can be coupled with ssNMR to enhance sensitivity, which is particularly useful for analyzing samples with low nuclear spin density or limited sample amounts. nih.govnih.gov

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. rfi.ac.ukmdpi.com

High-Resolution Mass Spectrometry (HRMS) is a powerful MS technique that provides highly accurate mass measurements, typically to several decimal places. uni-rostock.denih.govchromatographyonline.com This high mass accuracy allows for the determination of the elemental composition (molecular formula) of a compound by matching the experimentally determined exact mass of the molecular ion (or a characteristic fragment ion) to theoretical masses calculated for various combinations of atoms. uni-rostock.de

For this compound, HRMS would be used to determine its precise molecular weight and thus its molecular formula. This information is crucial for confirming the proposed structure derived from NMR data and other analytical techniques. The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions (isobars) makes it indispensable for accurate molecular formula determination. chromatographyonline.com

While specific HRMS data for this compound were not detailed in the search results, the technique's general application in determining the molecular formula of organic compounds is well-established. mdpi.comuni-rostock.dersc.org For example, HRMS has been used to determine the molecular formula of other compounds in structural elucidation studies. rsc.org

A typical HRMS analysis would yield an exact mass for the molecular ion, which is then used to calculate the possible elemental formulas within a defined mass tolerance.

| Ion Type | Measured m/z | Calculated m/z | Elemental Composition | Mass Error (ppm) |

| [M+H]⁺ or [M-H]⁻ | (Example data) | (Example data) | (Example data) | (Example data) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful analytical technique used to obtain structural information about a compound by fragmenting selected ions and analyzing the resulting product ions mdpi.comuab.edu. This process involves the isolation of a precursor ion (also known as the parent ion) followed by its fragmentation, typically through collision-induced dissociation (CID) uab.eduuci.edu. The resulting fragment ions (product ions) are then mass-analyzed, providing a unique fragmentation pattern or spectrum that can be used to confirm the structure of known compounds or to elucidate the structure of unknown ones mdpi.combiorxiv.org. The fragmentation patterns observed in MS/MS are characteristic of the chemical structure of the precursor ion, reflecting the relative stability of different bonds and the facile loss of specific neutral molecules or charged fragments uab.edu.

While specific detailed research findings on the MS/MS fragmentation of this compound were not extensively detailed in the provided search results, MS/MS is a standard technique for structural confirmation in natural product chemistry. The fragmentation analysis of sesquiterpenes, the class of compounds to which this compound belongs, typically involves characteristic cleavages related to the isoprenoid units and functional groups present in the molecule. For example, studies on other metabolites have shown detection of product ions indicating successive losses of functional groups or fragments from ring systems researchgate.net. Applying MS/MS to this compound would involve generating a precursor ion (e.g., protonated or deprotonated molecule) and then observing the masses of the fragments produced upon collision. These fragment masses, coupled with their relative abundances, can be correlated to possible substructures within the this compound molecule, aiding in the confirmation of its proposed structure or revealing details about its connectivity.

Ion Mobility Spectrometry (IMS) for Isomeric Differentiation of this compound and Related Compounds

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions based on their size, shape, and charge as they drift through a buffer gas under the influence of an electric field healthcare-in-europe.compolyu.edu.hk. This separation is achieved according to the differential mobility of ions, which is related to their collision cross-section (CCS) polyu.edu.hkclemson.edu. IMS is particularly valuable for differentiating isomeric species, which have the same mass-to-charge ratio but different structures polyu.edu.hkclemson.eduunc.edu. Because isomers can have closely related molecular structures and physicochemical properties, their separation by traditional mass spectrometry alone is challenging polyu.edu.hkclemson.edu.

Coupling IMS with mass spectrometry (IM-MS) provides an additional dimension of separation, allowing for the resolution of isobaric ions that are indistinguishable by MS alone polyu.edu.hk. The collision cross-section values obtained by IM-MS offer structural and molecular dynamics information about the ions polyu.edu.hk. This makes IM-MS a promising technique for differentiating various types of isomers, including structural isomers and stereoisomers polyu.edu.hkclemson.edu.

While direct application of IMS specifically for the isomeric differentiation of this compound was not found in the search results, the technique has been successfully applied to differentiate isomers in other complex classes of compounds, such as steroids and carbohydrates clemson.eduunc.edu. For example, IM-MS has been used to separate different isomeric classes of steroids based on their varied collision cross-sections clemson.edu. The ability of IMS to distinguish isomers based on subtle differences in their gas-phase shape makes it a relevant method for potentially resolving and characterizing isomers of this compound or related anthecotulides that might co-exist in a sample. Studies have shown that even small structural variations can lead to different collision cross-sections, enabling their separation by IMS clemson.edu.

Hyphenated MS Techniques (e.g., LC-MS/MS) in Complex Mixture Analysis

Hyphenated mass spectrometry techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), combine the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry researchgate.netmdpi.com. LC-MS/MS is a widely used analytical chemistry technique that couples the physical separation of liquid chromatography with the mass analysis of tandem mass spectrometry researchgate.net. This combination is particularly effective for the analysis of complex mixtures, allowing for the separation of individual components before they are introduced into the mass spectrometer for detection and structural characterization researchgate.netnih.gov.

LC-MS/MS is commonly employed for both qualitative and quantitative analysis of various analytes in complex matrices, including biological samples researchgate.net. The LC component separates compounds based on their differential interactions with a stationary phase, while the MS/MS component provides structural information through fragmentation researchgate.netnih.gov. This is crucial when analyzing natural product extracts or biological samples that may contain numerous related compounds, including this compound and its analogues. The chromatographic separation helps to reduce matrix effects and potential ion suppression, improving the sensitivity and specificity of the mass spectrometric detection nih.gov.

LC-MS/MS has been successfully applied in various fields for the analysis of complex mixtures, such as lipidomics and the analysis of metabolites in medicinal plants researchgate.netnih.gov. The technique allows for the identification and characterization of numerous compounds within a single analysis nih.gov. While specific studies detailing the LC-MS/MS analysis of complex mixtures containing this compound were not found, the general applicability and advantages of LC-MS/MS make it an indispensable tool for the comprehensive analysis of natural extracts where this compound is present, enabling its identification and characterization within a complex chemical environment.

Other Spectroscopic Techniques in this compound Characterization

Beyond mass spectrometry, various other spectroscopic techniques provide complementary structural information crucial for the complete characterization of organic molecules like this compound.

UV-Visible Spectroscopy in this compound Structural Research

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound ijrpr.comamazonaws.comresearchgate.net. This absorption corresponds to the excitation of outer electrons within the molecule, specifically electronic transitions between molecular orbitals such as σ to σ, n to σ, n to π, and π to π transitions amazonaws.comresearchgate.netup.ac.za. The resulting UV-Vis spectrum, which plots absorbance against wavelength, provides information about the presence of chromophores (functional groups that absorb UV-Vis light) and conjugated systems within the molecule ijrpr.comamazonaws.comup.ac.za.

UV-Vis spectroscopy is a relatively quick, simple, and affordable characterization method ijrpr.com. It can be used for both qualitative and quantitative analysis ijrpr.com. In structural research, UV-Vis spectra can provide insights into the electronic structure and the extent of conjugation within a molecule up.ac.za. Shifts in absorption bands (bathochromic or hypsochromic shifts) and changes in intensity (hyperchromic or hypochromic effects) can indicate the presence of certain functional groups, their electronic environment, or interactions such as hydrogen bonding up.ac.za.

While specific applications of UV-Vis spectroscopy to this compound were not detailed in the search results, the technique is generally useful for characterizing compounds with π electron systems or heteroatoms with lone pairs amazonaws.com. For instance, UV-Vis spectroscopy has been used to study phenolic compounds, which contain aromatic rings and conjugated systems that absorb UV light researchgate.net. If this compound contains chromophoric groups, UV-Vis spectroscopy would be a valuable tool to study these features and potentially monitor reactions or interactions involving these parts of the molecule.

EPR Spectroscopy for Electronic Structure Insights

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a versatile analytical technique used to study materials containing unpaired electrons ciqtekglobal.comfrontiersin.orgnih.gov. It provides valuable information about the structure and environment of paramagnetic species ciqtekglobal.com. By measuring parameters such as the g-factor and hyperfine splitting, researchers can infer details about the electronic structure, bond distances, coordination environments, and magnetic properties of the substance under study ciqtekglobal.com. EPR spectroscopy is highly sensitive and can detect and characterize paramagnetic species even at very low concentrations ciqtekglobal.com.

EPR is particularly suited for studying systems involving unpaired electrons, such as free radicals, transition metal ions, and triplet states ciqtekglobal.comfrontiersin.org. It offers molecular resolution and is sensitive to the local environment of the electron spin frontiersin.org. This structural insight is essential for understanding chemical reaction mechanisms and the electronic properties of materials ciqtekglobal.com.

The search results did not provide information on the specific application of EPR spectroscopy to this compound. However, if this compound or its derivatives can exist as paramagnetic species (e.g., through radical formation or interaction with paramagnetic metal ions), EPR spectroscopy would be a powerful tool to investigate their electronic structure and behavior. EPR has been used to characterize paramagnetic transition metal complexes and organic radicals, providing insights into their spin states and interactions nih.govresearchgate.net.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), collectively known as circular dichroism (CD) spectroscopies, are chiroptical techniques used to study chiral molecules researchgate.netunipi.itjascoinc.comnih.gov. They measure the differential absorption of left and right circularly polarized light jascoinc.com. ECD typically operates in the ultraviolet region, corresponding to electronic transitions, while VCD operates in the infrared region, corresponding to vibrational transitions jascoinc.com.

These techniques are particularly important for determining the absolute configuration (AC) of chiral molecules researchgate.netunipi.itjascoinc.comnih.govgaussian.com. Assigning absolute configuration is crucial as different enantiomers of a chiral compound can have vastly different biological activities gaussian.com. While techniques like X-ray crystallography can determine absolute configuration, they require crystalline samples, which are not always available nih.govgaussian.com. CD spectroscopies, especially when combined with computational methods, can assign absolute configuration even for molecules in solution researchgate.netjascoinc.comgaussian.com.

VCD has the advantage of not requiring a chromophore in the UV-Vis region and can be applied to virtually any chiral molecule that absorbs in the infrared jascoinc.com. ECD is sensitive to electronic transitions and is often used for molecules with suitable chromophores jascoinc.com. Combining ECD and VCD analysis can provide more reliable results, especially for conformationally flexible compounds researchgate.net. Comparing experimental CD spectra with theoretically calculated spectra for different possible configurations is a common approach for absolute configuration assignment jascoinc.comnih.govgaussian.com.

Although the search results did not specifically mention the application of VCD or ECD to this compound, these techniques are routinely used in natural product chemistry to determine the absolute stereochemistry of newly isolated chiral compounds researchgate.net. Given that this compound is a natural product and likely possesses multiple chiral centers, VCD and ECD would be essential tools for unequivocally determining its absolute configuration and understanding its three-dimensional structure.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination of this compound and Derivatives

For this compound and its derivatives, obtaining suitable crystals is a critical prerequisite for X-ray crystallographic analysis. Once crystals are obtained, they are exposed to X-rays, and the resulting diffraction pattern is recorded. wikipedia.orgnih.gov The angles and intensities of the diffracted X-rays are unique to the specific arrangement of atoms in the crystal. wikipedia.orglibretexts.org This data is then processed computationally to reconstruct the three-dimensional structure. wikipedia.orgnih.gov

While direct mentions of X-ray crystallography specifically for this compound in the search results are limited, the technique is a standard method for obtaining definitive structural information for crystalline organic compounds, including other sesquiterpene lactones. alljournals.cnthieme-connect.com For example, X-ray diffraction has been used to elucidate the molecular structure of anthecotulide (B1246265), a related compound. alljournals.cn This suggests that if crystalline samples of sufficient quality can be obtained, X-ray crystallography would be a definitive method for confirming the three-dimensional structure and relative configuration of this compound and its derivatives.

Computational Approaches in this compound Structural Elucidation

Computational methods play an increasingly important role in supporting and complementing experimental structural elucidation efforts. These approaches can predict spectroscopic data, explore conformational space, and assist in the interpretation of experimental results.

Density Functional Theory (DFT) Calculations for Spectroscopic Data Prediction and Electronic Structure Examination

Density Functional Theory (DFT) calculations are a type of quantum mechanical method used to investigate the electronic structure of molecules and predict various molecular properties, including spectroscopic parameters. researchgate.net DFT can be used to calculate properties such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). By comparing predicted spectroscopic data from different possible structures with experimental spectra, researchers can validate or refute proposed structures.

In the context of this compound, DFT calculations could be employed to predict its NMR chemical shifts (¹H and ¹³C) and coupling constants. Comparing these predicted values to experimental NMR data obtained from isolated this compound samples can aid in confirming the proposed planar structure and relative stereochemistry. DFT can also provide insights into the electronic distribution within the molecule, which can be relevant to understanding its reactivity and properties. While the provided search results mention DFT calculations in the context of reaction mechanisms and other compounds researchgate.netdokumen.pubresearchgate.net, their application to predict spectroscopic data for this compound specifically would be a valuable approach in structural elucidation.

Computer-Assisted Structure Elucidation (CASE) Strategies for this compound

Computer-Assisted Structure Elucidation (CASE) involves the use of specialized software to determine chemical structures based on spectroscopic data, primarily NMR and MS. acdlabs.com CASE systems work by generating candidate structures that are consistent with the input spectroscopic data and then ranking these candidates based on how well their predicted spectra match the experimental data. acdlabs.com

For this compound, a CASE approach would involve inputting its experimental NMR (¹H, ¹³C, COSY, HMQC, HMBC, NOESY) and MS data into a CASE software package. The software would then generate a list of possible structures that fit the provided data. acdlabs.com Researchers can use additional information, such as the molecular formula obtained from high-resolution mass spectrometry, to narrow down the possibilities. acs.org CASE strategies can be particularly useful for complex natural products with challenging structural features, helping to explore the vast number of potential isomers. acdlabs.com The search results indicate that spectroscopic methods, including 2D NMR, have been used to deduce the structures of this compound and related compounds. researchgate.netresearchgate.netacs.org CASE software can automate and enhance the interpretation of such complex spectroscopic datasets.

Universal Fragmentation Model (UFM) in Predicting MS Fragmentation Patterns for this compound

The Universal Fragmentation Model (UFM) is a computational approach aimed at predicting the fragmentation pathways and resulting ions observed in tandem mass spectrometry (MS/MS) experiments. chemrxiv.orgchemrxiv.org Understanding fragmentation patterns is crucial for interpreting mass spectral data and gaining structural information about a molecule. UFM is based on gas-phase ion chemistry and modeling, capable of predicting fragmentation pathways, structures, and energetics for a wide range of molecules. chemrxiv.orgchemrxiv.org

Chemical Synthesis Strategies for Hydroxyanthecotulide and Its Analogues

Total Synthesis Approaches to (±)-Hydroxyanthecotulide

The first total synthesis of (±)-hydroxyanthecotulide was reported by the Hodgson group at the University of Oxford. researchgate.netrsc.orgrsc.org This pioneering work established a synthetic route to access this challenging molecular scaffold.

Key Reaction Methodologies: Cr(II)-Catalyzed Allylation and Meyer-Schuster Rearrangement

A central strategy in the initial total synthesis of (±)-hydroxyanthecotulide involved the use of a Cr(II)-catalyzed allylation reaction to construct the carbon skeleton. researchgate.netrsc.org This reaction was applied to couple 3-(bromomethyl)furan-2(5H)-one with an enynal precursor. rsc.orgrsc.org The Cr(II)-catalyzed allylation of the aldehyde with the furanone derivative proceeded with good yields and high levels of diastereoselectivity, favoring the anti-product. researchgate.net

Following the construction of the core structure, the desired enone functionality of hydroxyanthecotulide was revealed through a Meyer-Schuster rearrangement. researchgate.netrsc.org This rearrangement was applied to a tertiary alcohol intermediate. researchgate.net The Meyer-Schuster rearrangement is an acid-catalyzed transformation of secondary and tertiary propargyl alcohols to α,β-unsaturated aldehydes or ketones. google.co.uksoton.ac.uk In the reported synthesis, a mild Au(I)-catalyzed Meyer-Schuster rearrangement was employed, which proceeded in excellent yield. rsc.orgresearchgate.net Notably, in situ desilylation occurred under the conditions of the Meyer-Schuster rearrangement. researchgate.net

The combination of these two key methodologies, the stereocontrolled Cr(II)-catalyzed allylation and the efficient Meyer-Schuster rearrangement, proved effective for the assembly of the this compound framework. rsc.orgresearchgate.net

A summary of the key reactions and their outcomes in the racemic synthesis:

| Reaction Step | Substrates | Catalyst/Conditions | Major Product Stereochemistry | Yield/Diastereoselectivity |

| Cr(II)-catalyzed allylation | Aldehyde and 3-(bromomethyl)furan-2(5H)-one | Cr(II) catalyst | anti | Good yields, high dr researchgate.net |

| Meyer-Schuster rearrangement | Tertiary alcohol intermediate | Mild Au(I)-catalysis | Enone | Excellent yield researchgate.netresearchgate.net |

| C-4 alcohol inversion (for syn) | anti-hydroxyanthecotulide precursor | Not specified in snippets | syn | Not specified in snippets |

Stereochemical Control in the Synthesis of syn- and anti-Hydroxyanthecotulide

Stereochemical control was a critical aspect of the total synthesis. The Cr(II)-catalyzed allylation step was found to be stereocontrolled, primarily yielding the anti-diastereomer with high diastereoselectivity. researchgate.netrsc.org

To synthesize the syn-diastereomer of (±)-hydroxyanthecotulide, which was determined to match the stereochemistry of the natural product, an inversion of the C-4 secondary alcohol was performed on an intermediate derived from the anti-product. researchgate.netrsc.org Comparison of the 1H and 13C NMR spectra of the synthesized anti- and syn-diastereomers with those of the authentic natural sample confirmed that natural (±)-hydroxyanthecotulide possesses syn-stereochemistry. researchgate.netrsc.org The synthesis of the anti-diastereomer was achieved in 5 steps, while the synthesis of the syn-diastereomer required 7 steps from commercial materials. rsc.orgresearchgate.net

Protecting Group Strategies and Modern Synthetic Innovations

While the search results mention that the Meyer-Schuster rearrangement conditions resulted in in situ desilylation researchgate.net, specific details regarding the full protecting group strategy employed throughout the entire synthesis of (±)-hydroxyanthecotulide were not explicitly provided in the available snippets. General principles of protecting group chemistry involve the temporary modification of functional groups to prevent unwanted side reactions during synthesis, with subsequent removal at a later stage. iris-biotech.dechemistry.coachorganic-chemistry.org Common protecting groups exist for various functionalities, including alcohols and carbonyls. chemistry.coach

Information on modern synthetic innovations specifically applied to the synthesis of this compound beyond the reported Cr(II)-catalyzed allylation and Meyer-Schuster rearrangement was not detailed in the provided search results.

Stereoselective Synthesis of Enantiopure this compound

The reported first total synthesis of this compound yielded the racemic mixture (±)-hydroxyanthecotulide. researchgate.netrsc.org While the importance of stereoselective synthesis, particularly for biologically active molecules where different enantiomers can have different activities, is well-recognized , detailed information specifically on the enantioselective synthesis of enantiopure this compound was not found in the provided search results. Some results mentioned enantioselective syntheses of other related natural products like anthecotulide (B1246265) and anthecularin (B1260647) researchgate.netgoogle.co.uk, highlighting the advancements in asymmetric synthesis in related areas.

Development of Novel Reaction Pathways for this compound Scaffold Construction

The first total synthesis of (±)-hydroxyanthecotulide successfully established a route to the core scaffold using a combination of known reaction types, specifically Cr(II)-catalyzed allylation and Meyer-Schuster rearrangement. researchgate.netrsc.orgrsc.org While research continues into developing novel synthetic methodologies and strategies for constructing diverse and complex molecular scaffolds soton.ac.ukmdpi.comrsc.orgnih.gov, the provided search results did not detail the development of entirely novel reaction pathways specifically tailored for the construction of the this compound scaffold beyond the reported total synthesis approach.

Biosynthetic Pathways of Hydroxyanthecotulide

Origin and Isolation of Hydroxyanthecotulide from Anthemis auriculata

This compound has been isolated from the aerial parts of Anthemis auriculata Boiss., an annual herb belonging to the Asteraceae family. researchgate.netnih.govacs.orguoa.gr Anthemis auriculata is endemic to the South Balkan peninsula and Turkey. acs.org The isolation of this compound, along with other linear sesquiterpene lactones like anthecotulide (B1246265) and acetoxyanthecotulide, involves chromatographic techniques applied to lipophilic extracts of the plant material. nih.govacs.org Specifically, chromatography on a silica (B1680970) gel column using eluents of cyclohexane (B81311) with increasing amounts of EtOAc and acetone (B3395972) has been employed. acs.org Spectroscopic methods, including 1D and 2D NMR, MS, and UV analysis, are used to elucidate the structure and relative configuration of isolated compounds like this compound. acs.org

Isoprenoid Biosynthesis: Precursors and Key Enzymes Relevant to Sesquiterpene Lactones

Sesquiterpene lactones (STLs), including this compound, are a large group of plant secondary metabolites characterized by a 15-carbon backbone structure containing at least one lactone group. royalsocietypublishing.orgnih.govtandfonline.com These compounds are derived from three isoprene (B109036) units. tandfonline.com The five-carbon building blocks for terpenoid biosynthesis, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized via two independent pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. royalsocietypublishing.orgnih.govmdpi.comup.ac.za

Mevalonate Pathway in Sesquiterpene Biosynthesis

The mevalonate (MVA) pathway is a well-established route for the biosynthesis of IPP and DMAPP, primarily localized in the cytoplasm of plant cells. royalsocietypublishing.orgnih.govmdpi.comup.ac.za This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). up.ac.zanih.gov HMG-CoA is then reduced to mevalonate by HMG-CoA reductase (HMGR), a key regulatory enzyme of the MVA pathway. nih.gov Mevalonate is subsequently converted through a series of enzymatic steps involving phosphorylation, decarboxylation, and dehydration to yield IPP. up.ac.za IPP is then isomerized to DMAPP. royalsocietypublishing.org Farnesyl diphosphate (FPP), a C15 precursor for sesquiterpenes, is formed by the sequential head-to-tail condensation of IPP and DMAPP, catalyzed by farnesyl diphosphate synthase (FPPS). nih.govtandfonline.comup.ac.za While the MVA pathway is generally considered the primary source of precursors for sesquiterpenes in the cytosol, there can be some exchange of IPP/DMAPP pools between the plastid and cytosol, particularly in the context of secondary metabolism. nih.govpnas.org

Methylerythritol Phosphate (MEP) Pathway in Plastids and Apicomplexa

The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate or DOXP pathway, is another route for the synthesis of IPP and DMAPP. nih.govmdpi.comup.ac.zadavidpublisher.com This pathway is localized in the plastids of plants and also occurs in some bacteria and apicomplexan parasites like Plasmodium falciparum. royalsocietypublishing.orgnih.govmdpi.comnih.govdavidpublisher.comnih.govresearchgate.net The MEP pathway starts with the condensation of glyceraldehyde 3-phosphate (GAP) and pyruvate (B1213749) to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). nih.govdavidpublisher.com DXP is then converted to MEP through an intramolecular rearrangement and reduction catalyzed by DXP reductoisomerase (DXR). davidpublisher.com Subsequent enzymatic steps convert MEP to IPP and DMAPP. davidpublisher.com While the MEP pathway is typically associated with the biosynthesis of monoterpenes (C10) and diterpenes (C20) in plastids, studies have shown that it can also provide precursors for cytosolic sesquiterpene biosynthesis, with IPP potentially being trafficked from the plastids to the cytosol. nih.govpnas.org Research on Anthemis cotula, another species in the Anthemis genus, has indicated that the isoprene units of its irregular sesquiterpene lactone, anthecotuloide (B15193380), are formed exclusively via the MEP pathway, suggesting a potential non-FPP route for some irregular sesquiterpenes in this genus. psu.edu

Putative Enzymatic Steps in this compound Formation

The biosynthesis of sesquiterpene lactones from FPP involves initial cyclization catalyzed by sesquiterpene synthases (STPSs), followed by a series of oxidative modifications, including hydroxylations and the formation of the lactone ring. mdpi.comup.ac.za Sesquiterpene synthases act on FPP to produce various sesquiterpene skeletons. nih.govwur.nl The cyclization reaction is typically followed by modifications carried out by enzymes such as cytochrome P450 enzymes, which are involved in oxidation and hydroxylation steps. royalsocietypublishing.orgmdpi.com Other enzymes like alcohol dehydrogenases, reductases, and acyl transferases can further modify the sesquiterpene structure, contributing to the diversity of STLs. mdpi.com

While the precise enzymatic steps leading specifically to this compound have not been fully elucidated, the general pathway for sesquiterpene lactone biosynthesis provides a framework. Given that this compound is a linear sesquiterpene lactone, its formation likely involves enzymes that catalyze the initial formation of a linear or irregular sesquiterpene precursor from IPP and DMAPP, potentially via the MEP pathway as suggested by studies on Anthemis cotula. psu.edu Subsequent hydroxylation at the specific position characteristic of this compound would be catalyzed by a hydroxylase, likely a cytochrome P450 enzyme. The formation of the butyrolactone ring, a defining feature of sesquiterpene lactones, involves the oxidation of a methyl group to a carboxylic acid and subsequent cyclization.

Studies on other sesquiterpene lactones, such as (+)-costunolide, a germacranolide, show that the committed step is the cyclization of FPP to (+)-germacrene A by a sesquiterpene synthase. up.ac.za This is followed by hydroxylation of (+)-germacrene A to germacra-1(10),4,11(13)-trien-12-ol (B1261682) by a cytochrome P450 enzyme, (+)-germacrene A hydroxylase, initiating the formation of the lactone ring. up.ac.za While this compound has a different, linear skeleton, analogous oxidative steps catalyzed by cytochrome P450s and other modifying enzymes are expected to be involved in its biosynthesis from its precursor.

Genetic and Molecular Biological Studies of Biosynthetic Enzymes

Research into the genetic and molecular biological aspects of sesquiterpene lactone biosynthesis is ongoing in various plant species, particularly those in the Asteraceae family. These studies aim to identify the genes encoding the enzymes involved in the pathways and understand their regulation. While specific genetic studies on the biosynthesis of this compound in Anthemis auriculata are limited in the provided search results, general insights can be drawn from studies on other sesquiterpene lactones and related terpenoids.

Identifying the genes for sesquiterpene synthases and cytochrome P450 enzymes is a key focus in elucidating STL biosynthetic pathways. The diversity of STL structures is attributed, in part, to the variety of sesquiterpene synthases and cytochrome P450s and their broad enzymatic activities. mdpi.com Genetic studies often involve techniques like transcriptomics and genomics to identify candidate genes expressed in tissues where STLs are produced. Functional characterization of identified genes can be performed by expressing them in heterologous systems or through genetic manipulation in the plant.

Studies on the biosynthesis of irregular sesquiterpenes, like anthecotuloide in Anthemis cotula, have utilized isotopic labeling experiments with precursors like 13C-labeled glucose to trace the origin of the isoprene units and infer the active biosynthetic pathways. psu.edu Such studies provide indirect evidence about the enzymes involved by revealing which metabolic routes are operational.

Preclinical Biological Activities and Mechanistic Investigations of Hydroxyanthecotulide

Antiparasitic Activity and Target Identification

Hydroxyanthecotulide has shown notable activity against several parasitic species, indicating a broad spectrum of action against protozoa. researchgate.netnih.gov

Activity against Trypanosoma Species (T. brucei rhodesiense, T. cruzi)

This compound has demonstrated potent in vitro activity against Trypanosoma brucei rhodesiense, a causative agent of Human African Trypanosomiasis (sleeping sickness), and Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.netnih.gov Studies have reported low half-maximal inhibitory concentration (IC50) values for this compound against these parasites. For instance, it was found to be particularly active against T. b. rhodesiense with an IC50 of 0.56 µg/mL. researchgate.netnih.gov Its activity against T. cruzi has also been evaluated. researchgate.netnih.gov

| Parasite Species | IC50 (µg/mL) | Reference |

| T. brucei rhodesiense | 0.56 | researchgate.netnih.gov |

| T. cruzi | Data not consistently available in snippets |

Investigations into the mechanism of action of compounds with antitrypanosomal activity, including those structurally related to this compound or other natural products, have implicated the inhibition of sirtuins. researchgate.netmdpi.com Trypanosoma cruzi possesses two sirtuin isoforms, TcSIR2rp1 (cytosolic) and TcSIR2rp3 (mitochondrial), both of which are considered essential for the parasite's life cycle. researchgate.netusp.br Inhibition of these enzymes has been explored as a potential antichagasic strategy. researchgate.netusp.br While the direct inhibitory activity of this compound on TcSIR2rp1 and TcSIR2rp3 is not explicitly detailed in the provided snippets, studies on other natural products with antitrypanosomal activity have focused on their ability to inhibit these sirtuins, suggesting this as a relevant mechanism to investigate for this compound. researchgate.netmdpi.com

Computational studies, such as molecular docking and virtual screening, have been employed to evaluate the potential of various compounds, including natural products, to interact with and inhibit Trypanosoma cruzi sirtuins, TcSIR2rp1 and TcSIR2rp3. researchgate.netmdpi.comnih.govnih.gov These studies aim to predict binding affinities and identify key interactions between potential inhibitors and the active sites of these enzymes. mdpi.comnih.govnih.gov Homology models of TcSIR2rp1 and TcSIR2rp3 have been used as templates for docking studies to evaluate the binding potential of screened compounds. mdpi.comnih.govnih.govpubcompare.ai While specific computational studies directly detailing this compound's interaction with TcSIR2rp1 and TcSIR2rp3 are not present in the provided information, the application of these methods to other trypanocidal natural products highlights the utility of computational approaches in understanding potential sirtuin-mediated mechanisms of action for compounds like this compound. researchgate.netmdpi.comnih.govnih.gov

Mechanisms of Action: Sirtuin Inhibition (TcSIR2rp1, TcSIR2rp3)

Activity against Leishmania Species (L. donovani, L. mexicana, L. amazonensis)

This compound has also exhibited activity against Leishmania species, the parasites responsible for leishmaniasis. researchgate.netnih.govresearchgate.netmdpi.com Studies have evaluated its effects on Leishmania donovani (visceral leishmaniasis), Leishmania mexicana, and Leishmania amazonensis (cutaneous leishmaniasis). researchgate.netnih.govmdpi.com In vitro testing against axenic amastigotes of L. donovani showed potent leishmanicidal activity for this compound. researchgate.netnih.gov Activity against promastigote and amastigote forms of L. mexicana and L. amazonensis has also been reported for sesquiterpene lactones. mdpi.com

| Parasite Species | Form | IC50 (µg/mL) | Reference |

| Leishmania donovani | Axenic Amastigotes | Data not consistently available in snippets | researchgate.netnih.gov |

| Leishmania mexicana | Promastigotes | Data not consistently available in snippets | mdpi.com |

| Leishmania amazonensis | Promastigotes/Amastigotes | Data not consistently available in snippets | mdpi.com |

Research into the cellular mechanisms of antileishmanial compounds, including certain natural products, has indicated the involvement of oxidative stress induction and depletion of glutathione (B108866) levels in the parasite. mdpi.comresearchgate.netscielo.brmdpi.com Leishmania parasites have developed mechanisms to counteract the host's oxidative burst, relying on molecules like glutathione and trypanothione (B104310) for protection. mdpi.comscielo.br Impairing these antioxidant defense systems can lead to the accumulation of reactive oxygen species (ROS) and parasite death. mdpi.comresearchgate.netscielo.br While direct evidence for this compound inducing oxidative stress and glutathione depletion in Leishmania is not explicitly provided in the snippets, these mechanisms are known targets for other antileishmanial agents and are relevant avenues for investigating the cellular effects of this compound. mdpi.comresearchgate.netscielo.brmdpi.com

Activity against Plasmodium falciparum (Antimalarial/Antiplasmodial)

This compound has also demonstrated in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netalljournals.cnucl.ac.be Studies have evaluated its antiplasmodial potential. researchgate.netalljournals.cnucl.ac.be For instance, this compound showed in vitro activity against P. falciparum with an IC50 of 2.0 µg/mL. researchgate.net Other sesquiterpene lactones have also been investigated for their activity against P. falciparum, with some showing promising results. ucl.ac.be The mechanism of action against P. falciparum may involve targets such as enzymes in the fatty acid synthesis pathway (FAS-II), like enoyl-ACP reductase (FabI), which are essential for the parasite's survival. researchgate.netopenarchives.gr

| Parasite Species | IC50 (µg/mL) | Reference |

| Plasmodium falciparum | 2.0 | researchgate.net |

Target Enzyme Inhibition: Enoyl-ACP Reductase (FabI) and Beta-Ketoacyl-ACP Reductase (FabG) in Fatty Acid Biosynthesis (FAS-II)

The type II fatty acid biosynthesis (FAS-II) pathway is a crucial metabolic route in many bacteria and parasites, including Plasmodium falciparum, the causative agent of malaria, and Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. mdpi.comresearchgate.net Unlike the type I system found in humans, the FAS-II pathway involves discrete enzymes, making it an attractive target for selective antimicrobial therapy. mdpi.comresearchgate.net

Enoyl-ACP reductase (FabI) and Beta-Ketoacyl-ACP reductase (FabG) are key enzymes within the FAS-II pathway. FabI catalyzes the final reductive step in each elongation cycle, while FabG is responsible for the reduction of the beta-ketoacyl-ACP intermediate. researchgate.netresearchgate.net Inhibition of these enzymes disrupts the production of essential fatty acids required for cell membrane synthesis and other vital functions. mdpi.comresearchgate.net

Studies have evaluated the inhibitory effects of this compound and related linear sesquiterpene lactones from Anthemis auriculata against FabI enzymes from different pathogenic microorganisms, including Plasmodium falciparum (PfFabI), Mycobacterium tuberculosis (MtFabI), and Escherichia coli (EcFabI). nih.gov this compound (compound 2 in some studies) and its acetylated derivative (4-acetoxyanthecotulide, compound 3) demonstrated specific inhibitory activity against the plasmodial FAS-II enzymes, PfFabI and PfFabG, with IC50 values ranging from 20 to 75 µg/mL. nih.govdavidpublisher.com In contrast, these compounds showed inactivity against EcFabI. nih.gov The related compound anthecotulide (B1246265) (compound 1) was found to be most active against MtFabI. nih.gov This suggests a degree of selectivity in the enzyme inhibition profiles of these related sesquiterpene lactones depending on the specific microbial enzyme.

Antibacterial Activity and Mechanisms

Sesquiterpene lactones, including this compound, are known to possess a range of biological activities, including antibacterial effects. nih.gov Their antibacterial properties are often attributed to the presence of an α-methylene-γ-lactone group in their structure. nih.govresearchgate.net

Efficacy against Gram-Positive Bacteria, including Methicillin-Resistant Staphylococcus aureus

Research indicates that certain plant extracts and compounds, including some sesquiterpene lactones, exhibit efficacy against Gram-positive bacteria, such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.comjmb.or.krfrontiersin.orgaaru.edu.jo Studies on linear sesquiterpene lactones from Anthemis auriculata, including anthecotulide and this compound, have shown significant in vitro antibacterial activity against Gram-positive bacteria, specifically methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentrations (MICs) of ≤16 µg/mL. acs.org This activity was also observed against an expanded panel of Gram-positive pathogens, including both ATCC strains and clinical isolates. acs.org

Inhibition of Bacterial Fatty Acid Biosynthesis (FAS-II) in Mycobacterium tuberculosis and Escherichia coli

As discussed in Section 5.1.3.1, the FAS-II pathway is a validated target for antibacterial drugs in organisms like Mycobacterium tuberculosis and Escherichia coli. mdpi.comresearchgate.net While this compound and its acetylated derivative showed specific inhibition of plasmodial FAS-II enzymes (PfFabI and PfFabG), anthecotulide demonstrated activity against MtFabI. nih.gov However, this compound was found to be inactive against EcFabI. nih.gov This highlights that the inhibitory effects on bacterial FAS-II are dependent on the specific sesquiterpene lactone and the source of the bacterial enzyme.

General Mechanisms of Action of Sesquiterpene Lactones: Alkylation of Biological Nucleophiles

A primary mechanism of action for many sesquiterpene lactones, including those with an α-methylene-γ-lactone moiety, involves the alkylation of biological nucleophiles. nih.govresearchgate.netroyalsocietypublishing.orgmdpi.com The α-methylene-γ-lactone group acts as a Michael acceptor, reacting with nucleophilic groups such as sulfhydryl (thiol) or amino groups present in enzymes, transcription factors, and other proteins. nih.govresearchgate.netroyalsocietypublishing.orgmdpi.com This Michael-type addition forms covalent bonds, leading to the irreversible alkylation of these biological macromolecules. nih.govresearchgate.net This alkylation can disrupt the proper function of these biomolecules due to steric and chemical changes, thereby exerting various biological effects, including antimicrobial activity. nih.govresearchgate.net While this alkylation mechanism is considered a primary mode of action for many sesquiterpene lactones, it can also be associated with non-specific toxicity due to its reactivity with various nucleophiles. researchgate.net

Antifungal Activity and Associated Research

Sesquiterpene lactones have also been documented to possess antifungal activities. nih.govrroij.comsci-hub.se Research on linear sesquiterpene lactones from Anthemis auriculata, including anthecotulide and this compound, has explored their antifungal potential. acs.orgsci-hub.se While these compounds did not show inherent antifungal activity when tested alone against several opportunistic pathogens, they significantly enhanced the activity of fluconazole (B54011) in Saccharomyces cerevisiae. acs.org This suggests a potential role for these compounds in combination therapy for fungal infections, particularly those caused by azole-resistant strains. acs.org Other sesquiterpene lactones have shown direct antifungal activity against various fungi, including Magnaporthe grisea, Aspergillus fumigatus, and Fusarium culmorum. acs.org

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound influence its biological activity. ramauniversity.ac.innih.govcollaborativedrug.com For sesquiterpene lactones, the presence of an α-methylene-γ-lactone moiety is often considered essential for many of their biological activities, including cytotoxicity and antitumour effects, due to its role as a Michael acceptor for alkylation of nucleophiles. nih.govresearchgate.netroyalsocietypublishing.orgup.ac.za Changes such as saturation or addition to the methylene (B1212753) group can lead to a loss of activity. up.ac.za Additional functional groups like conjugated esters, cyclopentenones, epoxy groups, or a second α,β-unsaturated lactone can potentially enhance activity. up.ac.za

In the context of this compound and its linear sesquiterpene lactone analogues from Anthemis auriculata, SAR studies have provided insights into their differential enzyme inhibition and biological activities. The presence of oxygenation at specific positions, as seen in 4-hydroxyanthecotulide and 4-acetoxyanthecotulide, appears to influence their target enzyme specificity within the FAS-II pathway, leading to inhibition of plasmodial FabI and FabG, while the less oxygenated anthecotulide is more active against MtFabI. nih.govdavidpublisher.com This suggests that the nature and position of functional groups on the sesquiterpene lactone scaffold play a critical role in determining their biological targets and efficacy against different microorganisms. Further detailed SAR studies, potentially employing computational methods like QSAR, could provide a deeper understanding of the structural features critical for specific activities and guide the development of more potent and selective analogues. researchgate.net

Correlating Structural Modifications with Antiprotozoal and Antimicrobial Efficacy

While specific detailed data tables directly correlating various structural modifications of this compound with precise antiprotozoal or antimicrobial efficacy values across a broad range of pathogens were not extensively available in the search results, the general principle of SAR in sesquiterpene lactones highlights the importance of specific moieties. The varying activities observed among anthecotulide, 4-hydroxyanthecotulide, and 4-acetoxyanthecotulide (discussed in Section 5.4.3) implicitly demonstrate the impact of modifications at the C-4 position on biological activity.

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the biological activity of many compounds, including natural products like sesquiterpene lactones uou.ac.inresearchgate.netnih.govijpsjournal.com. The specific spatial orientation of functional groups can affect how a molecule interacts with biological targets, such as enzymes or receptors, thereby impacting its potency and selectivity uou.ac.inresearchgate.netnih.gov.

Studies on the synthesis of this compound have revealed the existence of different stereoisomers, specifically syn and anti diastereomers at the C-4 position rsc.orgrsc.org. Research involving the synthesis and comparison of these stereoisomers confirmed that the natural form of this compound possesses syn-stereochemistry rsc.orgrsc.org. While the provided search results highlight the general importance of stereochemistry in the biological activity of chiral compounds and mention the synthesis of different this compound stereoisomers, detailed comparative data on the biological activities of the syn and anti forms of this compound against specific pathogens were not explicitly presented. However, the emphasis on confirming the stereochemistry of the natural product suggests that this structural feature is considered significant for its biological profile.

Comparative Analysis with Anthecotulide and 4-Acetoxyanthecotulide

Comparative studies have evaluated the antiprotozoal activities of this compound alongside anthecotulide and 4-acetoxyanthecotulide, all isolated from Anthemis auriculata researchgate.netresearchgate.netmdpi.comfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netnih.gov. These comparisons are crucial for understanding the relative contributions of the hydroxyl and acetoxy groups at the C-4 position to the observed biological effects.

Research has consistently shown that 4-hydroxyanthecotulide exhibits potent activity against various parasites, including Trypanosoma brucei rhodesiense and Leishmania donovani researchgate.netresearchgate.netmdpi.com. Notably, 4-hydroxyanthecotulide has been reported as the most active among the three compounds against all tested parasites, particularly against T. b. rhodesiense researchgate.netresearchgate.net. In contrast, 4-acetoxyanthecotulide was found to be the least active researchgate.netresearchgate.net. Anthecotulide also demonstrated antiprotozoal activity, falling between 4-hydroxyanthecotulide and 4-acetoxyanthecotulide in potency researchgate.netresearchgate.net.

The observed differences in activity among these closely related compounds underscore the importance of the functional group at the C-4 position. The presence of a hydroxyl group appears to be associated with enhanced antiprotozoal efficacy compared to an acetoxy group or the absence of a substituent at this position (as in anthecotulide).

The following table summarizes some of the reported antiprotozoal activities:

| Compound | Trypanosoma brucei rhodesiense IC₅₀ (µg/mL) | Leishmania donovani IC₅₀ (µg/mL) |

| 4-Hydroxyanthecotulide | 0.56 researchgate.netresearchgate.net | Data not explicitly provided in µg/mL in search results, but reported as potent researchgate.netresearchgate.netmdpi.com |

| Anthecotulide | Data not explicitly provided in µg/mL in search results, but reported as active researchgate.netresearchgate.netmdpi.com | Data not explicitly provided in µg/mL in search results, but reported as active researchgate.netresearchgate.netmdpi.com |

| 4-Acetoxyanthecotulide | Least active researchgate.netresearchgate.net | Least active researchgate.netresearchgate.net |

It is important to note that while these compounds show promising antiprotozoal activity, they have also demonstrated cytotoxicity against mammalian cells, which could limit their therapeutic application researchgate.netresearchgate.netmdpi.comfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov.

Computational and Theoretical Studies on Hydroxyanthecotulide

Molecular Docking and Virtual Screening for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as Hydroxyanthecotulide) when bound to a protein target. This method estimates the binding affinity and the mode of interaction, providing insights into the potential biological targets of a compound. Virtual screening utilizes molecular docking to evaluate large libraries of compounds against a specific target or to screen a single compound against a database of targets to identify potential interactions. researchgate.netnih.gov

In the context of this compound, molecular docking and virtual screening can be used to identify proteins or enzymes that the compound might bind to, suggesting potential therapeutic applications. For example, studies have used molecular docking to evaluate the interaction between selected target proteins and molecules to elucidate possible mechanisms of action. researchgate.net Virtual screening workflows typically involve steps from target identification to the final stages of in vitro and in vivo testing. researchgate.net The process often involves docking small molecules into the binding pocket of a protein and evaluating binding feasibility based on molecular interactions. mdpi.com While the search results mention the application of these techniques to other natural products and compounds with potential antiparasitic and antiviral activities, specific detailed findings for this compound's molecular docking and virtual screening against particular targets are not explicitly detailed in the provided snippets. However, the general methodology described highlights the potential of these techniques to identify this compound's biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Pharmacophore Elucidation

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a correlation between the structural properties of compounds and their biological activities. plos.orgbiorxiv.org By analyzing a set of compounds with known activities, QSAR models can predict the activity of new or untested compounds based on their molecular descriptors. biorxiv.org Pharmacophore elucidation involves identifying the essential features of a molecule (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that are necessary for its biological activity. plos.org

For this compound, QSAR modeling could be used to predict its activity against specific biological targets based on its chemical structure and comparing it to known active compounds. Pharmacophore models derived from active anthecotulide-type compounds could help identify the key structural features responsible for their activity. Studies on related compounds, such as anthecotulide-type linear sesquiterpene lactones, have demonstrated the potential to draw valuable SARs based on their antiprotozoal activity. researchgate.net QSAR models can be developed and validated to predict biological properties and can be used for virtual screening. plos.org The integration of pharmacophore-based 3D QSAR modeling and virtual screening can be used for identifying potential lead compounds. While specific QSAR models and pharmacophores solely for this compound are not detailed, the application of these methods to similar natural products suggests their relevance for understanding and predicting this compound's activity.

In Silico ADME/Tox Predictions for Lead Compound Prioritization (excluding specific clinical toxicity data)

In silico ADME/Tox prediction methods are used to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound based on its structure. researchgate.netcomputabio.comnih.govbiorxiv.org These predictions are crucial in the early stages of drug discovery for prioritizing lead compounds with favorable pharmacokinetic profiles and reduced potential for toxicity. computabio.com ADMET profiling assesses pharmacokinetic and toxicological properties early in development. researchgate.net

For this compound, in silico ADME/Tox predictions can provide insights into how the compound might be absorbed into the bloodstream, distributed to different tissues, metabolized by enzymes, and excreted from the body. computabio.com These predictions can help assess its potential bioavailability and metabolic stability. Various online tools and platforms are available for evaluating drug-likeness, physicochemical properties, and ADMET characteristics. researchgate.netresearchgate.netbiorxiv.orgeijppr.com While specific ADME/Tox data for this compound is not provided in the search results, the general application of these tools to natural products and potential drug candidates is highlighted. researchgate.netresearchgate.netbiorxiv.orgeijppr.com These predictions are valuable for identifying potential liabilities early in the development process. computabio.com

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems, allowing for the study of dynamic processes such as ligand binding and conformational changes. mdpi.comfrontiersin.orgnih.gov MD simulations treat both the ligand and the target protein as flexible entities, providing a more realistic representation of their interactions compared to static docking methods. frontiersin.org

MD simulations can be used to investigate the stability of protein-ligand complexes, analyze the molecular mechanisms of interaction, and identify key residues involved in binding. nih.govuinjkt.ac.id They can provide insights into the binding energetics and kinetics of ligand-receptor interactions. mdpi.com For this compound, MD simulations could be employed to study its binding to identified protein targets, analyze the stability of the complex over time, and understand the dynamic nature of the interactions, including the formation and breaking of hydrogen bonds and salt bridges. nih.gov While the search results discuss the application of MD simulations to study ligand-target interactions for various systems, including sirtuins and SARS-CoV-2 proteins, specific MD simulation studies focused solely on this compound are not explicitly mentioned. mdpi.comuinjkt.ac.id However, the methodology is directly applicable to gain a deeper understanding of this compound's interactions with its biological targets.

Homology Modeling and Protein Structure Prediction for Biological Targets

Homology modeling is a computational method used to predict the three-dimensional structure of a protein based on the known experimental structure of a homologous protein (a protein with a similar amino acid sequence). nih.govyoutube.comnih.gov This technique is particularly useful when the experimental structure of the target protein is not available. nih.govpensoft.net Knowledge of the 3D structure of protein targets is essential for structure-based drug design techniques like molecular docking and MD simulations. nih.govpensoft.netufpb.br

If the experimental structure of a protein target for this compound is unknown, homology modeling can be used to generate a reliable 3D model. nih.govnih.gov This model can then be used for subsequent computational studies, such as molecular docking and dynamics simulations, to investigate the interaction of this compound with the target. nih.govpensoft.netufpb.br The process involves identifying template structures, aligning sequences, building the model, and refining it. youtube.com Studies have successfully used homology modeling to determine the three-dimensional features of proteins for molecular docking studies. researchgate.net While the search results mention homology modeling in the context of identifying drug targets and studying protein-ligand interactions for other compounds, specific instances of homology modeling performed for targets of this compound are not detailed. researchgate.netnih.govnih.govnih.gov However, this technique is a standard approach in computational structural biology when experimental structures are unavailable.

Mechanistic Computational Chemistry for Reaction Pathways and Biological Activity

Mechanistic computational chemistry involves using computational methods, such as quantum chemical calculations, to study the detailed steps and energy profiles of chemical reactions. nih.govsmu.edu This can include investigating reaction pathways, transition states, and the factors influencing reaction rates and selectivity. nih.govsmu.edu In the context of biological activity, mechanistic computational chemistry can be applied to understand how a compound interacts with its target at a molecular level, including the formation or breaking of chemical bonds or the induction of conformational changes that lead to a biological response.

For this compound, mechanistic computational chemistry could be used to explore its potential metabolic pathways, understand how it might react with specific functional groups on a protein target, or investigate the chemical transformations it might undergo in a biological environment. These calculations can provide insights into the molecular basis of its activity and potential mechanisms of toxicity or metabolism. smu.edu While the search results discuss the use of quantum chemical calculations for reaction prediction and understanding reaction mechanisms in general, specific applications of these methods to this compound's biological activity or reaction pathways are not provided. nih.govsmu.edu However, this level of computational analysis can offer a deeper understanding of the compound's behavior at the atomic and electronic level.

Future Research Directions and Applications in Preclinical Development

Exploration of Hydroxyanthecotulide as a Lead Compound for Neglected Tropical Diseases (NTDs)

Neglected Tropical Diseases (NTDs) are a diverse group of conditions that disproportionately affect impoverished communities in tropical and subtropical regions. who.intdndi.orgnih.gov These diseases are often linked to poor living conditions and limited access to healthcare. dndi.orgnih.gov Research into new treatments for NTDs is a global health priority. This compound, as a natural product, presents a potential starting point for the discovery of new agents against these challenging diseases. Sesquiterpene lactones, as a class of natural products, have shown activity against various parasites. ufpb.br Specifically, 4-hydroxyanthecotulide, along with anthecotulide (B1246265) and 4-acetoxyanthecotulide, has demonstrated activity against Leishmania donovani amastigotes in vitro, with reported half-maximal inhibitory concentration (IC50) values. ufpb.br This finding suggests the potential of the this compound scaffold for developing leishmanicidal agents. ufpb.br Further research is needed to explore its efficacy against other NTDs and to understand its mechanism of action in this context.

Relevant Data:

| Compound | Target Organism | Assay Type | IC50 (mg/mL) | Reference |

| 4-hydroxyanthecotulide | L. donovani amastigotes | In vitro | 3.27 | ufpb.br |

| Anthecotulide | L. donovani amastigotes | In vitro | 8.18 | ufpb.br |

| 4-acetoxyanthecotulide | L. donovani amastigotes | In vitro | 12.5 | ufpb.br |

Development of this compound Analogues with Enhanced Potency and Selectivity

Developing analogues of lead compounds is a common strategy in drug discovery to improve their pharmacological properties, including potency and selectivity. mdpi.comfrontiersin.org This involves making structural modifications to the original molecule while retaining or enhancing its desired biological activity and minimizing off-target effects. For this compound, the synthesis and evaluation of analogues could lead to compounds with improved activity against specific biological targets relevant to NTDs or other diseases. Structure-activity relationship (SAR) studies on this compound and its derivatives would be crucial in identifying key structural features responsible for its biological effects and guiding the design of more potent and selective analogues.

Research into Novel Biological Targets and Polypharmacology of this compound

Understanding the biological targets of this compound is essential for elucidating its mechanism of action and identifying potential therapeutic applications. While some natural products are known to interact with multiple targets (polypharmacology), which can be advantageous for complex diseases, identifying the specific proteins or pathways modulated by this compound is a key research direction. scielo.org.mxnih.govnih.govmdpi.comresearchgate.net Research efforts could employ various techniques, including biochemical assays, cell-based screens, and computational approaches, to identify its direct and indirect targets. Investigating its polypharmacological profile could reveal its potential for treating multifactorial conditions where modulating multiple pathways is beneficial. nih.govmdpi.comresearchgate.net

Advancements in Asymmetric Synthesis for Scalable Production of Active Enantiomers

Many natural products, including sesquiterpenes, exist as enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. wikipedia.org Different enantiomers can have distinct biological activities. wikipedia.orgchiralpedia.com For drug development, it is often crucial to synthesize and use the enantiomer with the desired therapeutic effect, or to understand the activity of each enantiomer. Asymmetric synthesis, also known as enantioselective synthesis, is a chemical synthesis method that favors the formation of a specific enantiomer. wikipedia.org Developing efficient and scalable asymmetric synthesis routes for this compound and its active analogues is critical for their potential preclinical and clinical development. chiralpedia.comnih.gov Advancements in asymmetric catalysis and synthetic methodologies could enable the production of pure enantiomers in sufficient quantities for further research and potential manufacturing. wikipedia.orgchiralpedia.comrsc.org

Application of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

Advanced analytical techniques are indispensable in preclinical research for characterizing the pharmacokinetic properties of drug candidates, including their absorption, distribution, metabolism, and excretion (ADME). alwsci.comaccscience.com For this compound, applying techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) is crucial for its trace analysis in biological matrices and for comprehensive metabolite profiling. alwsci.comaxispharm.comcreative-proteomics.comnih.govgoogle.com Untargeted metabolomics can provide a broad view of metabolites, while targeted approaches focus on specific compounds. axispharm.comcreative-proteomics.comgoogle.com These techniques can help identify how this compound is metabolized in the body, identify potential active or toxic metabolites, and understand its pharmacokinetic profile. alwsci.com High-resolution mass spectrometry (HRMS) can be particularly useful for identifying novel or unexpected metabolites. alwsci.com

Combinatorial Biosynthesis Approaches for Diversification of this compound Scaffold

Combinatorial biosynthesis is a powerful approach that involves manipulating the biosynthetic pathways of natural products to generate novel analogues. nih.gov This can be achieved by interchanging genes involved in secondary metabolism or creating hybrid genes in producing organisms. nih.gov Applying combinatorial biosynthesis to the this compound scaffold could lead to the generation of a diverse library of related compounds with potentially altered or improved biological activities. This approach can accelerate the discovery of new drug leads by exploring chemical space around the natural product core structure.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery Research

Q & A

Q. How should researchers design studies to ensure reproducibility across laboratories?

- Methodological Answer :

- Standard Operating Procedures (SOPs) : Detail instrument calibration (e.g., NMR shimming), reagent lot numbers, and cell culture conditions .

- Inter-lab validation : Share aliquots of this compound with collaborating labs for blinded replication studies. Use Cohen’s κ to assess agreement in bioactivity outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.